ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of hydrazine with a suitable β-keto ester followed by cyclization.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Derivatives with different substituents on the pyrazolo[3,4-b]pyridine ring.
Scientific Research Applications
Chemistry: Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them useful in the treatment of diseases such as diabetes and hypertension.
Industry: In the material science field, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby modulating biological pathways.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may target enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor binding: It can bind to receptors on cell surfaces, influencing cellular signaling processes.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrazole derivatives: Other pyrazole-based compounds also show comparable properties and applications.
Uniqueness: Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its specific structural features and the range of biological activities it exhibits
Properties
IUPAC Name |
ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-8(14)12-9-7(6)5-11-13(9)2/h4-5H,3H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSWHQCTPOIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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